Cas no 169604-46-0 (Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate)
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- phenyl 4-methoxy-2-nitrophenylcarbamate
- SCHEMBL8778038
- UGA60446
- AVIQJJIORLWADD-UHFFFAOYSA-N
- AKOS008968557
- 169604-46-0
- phenylN-(4-methoxy-2-nitrophenyl)carbamate
- EN300-27163
- phenyl N-(4-methoxy-2-nitrophenyl)carbamate
- Z58411146
- Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate
-
- MDL: MFCD09040532
- Inchi: 1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
- InChI Key: AVIQJJIORLWADD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C=1)[N+](=O)[O-])NC(=O)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 288.07462149Da
- Monoisotopic Mass: 288.07462149Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 93.4Ų
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P323483-25mg |
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P323483-50mg |
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P323483-250mg |
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-27163-0.05g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 0.05g |
$66.0 | 2023-09-10 | |
| Enamine | EN300-27163-0.1g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 0.1g |
$98.0 | 2023-09-10 | |
| Enamine | EN300-27163-0.25g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 0.25g |
$142.0 | 2023-09-10 | |
| Enamine | EN300-27163-0.5g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 0.5g |
$271.0 | 2023-09-10 | |
| Enamine | EN300-27163-1.0g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 1.0g |
$371.0 | 2023-07-03 | |
| Enamine | EN300-27163-2.5g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 2.5g |
$726.0 | 2023-09-10 | |
| Enamine | EN300-27163-5.0g |
phenyl N-(4-methoxy-2-nitrophenyl)carbamate |
169604-46-0 | 100% | 5.0g |
$1075.0 | 2023-07-03 |
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate
Recent Advances in the Study of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate (CAS: 169604-46-0)
Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate (CAS: 169604-46-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate as a key intermediate in the synthesis of novel carbamate-based inhibitors targeting serine hydrolases. The study demonstrated that this compound exhibits excellent reactivity under mild conditions, making it a valuable building block for the development of selective enzyme inhibitors. The researchers also noted its stability in various solvents, which enhances its utility in synthetic chemistry applications.
In another recent study, researchers explored the photolabile properties of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate, which allow it to function as a "caging" group for controlled release of bioactive molecules. This property has been leveraged in the design of light-activated prodrugs, where the compound serves as a protective group that can be cleaved upon exposure to specific wavelengths of light. Such applications are particularly promising for targeted drug delivery systems, where spatial and temporal control of drug release is critical.
Further investigations into the biological activity of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate have revealed its potential as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate to strong activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications of the parent compound could lead to the development of new antibiotics with improved efficacy and reduced resistance profiles.
The compound's mechanism of action has also been a subject of recent research. Computational studies using molecular docking and dynamics simulations have provided insights into its interactions with biological targets, particularly enzymes involved in bacterial cell wall synthesis. These studies have identified key structural features of Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate that contribute to its binding affinity and selectivity, offering valuable guidance for future drug design efforts.
In conclusion, Phenyl N-(4-Methoxy-2-nitrophenyl)carbamate (CAS: 169604-46-0) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its unique photolabile properties and demonstrated biological activities, positions it as a promising candidate for various therapeutic applications. Future research should focus on optimizing its structure for enhanced potency and selectivity, as well as exploring its potential in combination therapies and targeted drug delivery systems.
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